2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 1H-1,2,4-triazole-1-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- 2-Propen-1-one, 1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- 2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-
Uniqueness
2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
104940-89-8 |
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Molecular Formula |
C11H8FN3O |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H8FN3O/c1-8(15-7-13-6-14-15)11(16)9-2-4-10(12)5-3-9/h2-7H,1H2 |
InChI Key |
YYHGQTIOEPWXMK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)F)N2C=NC=N2 |
Origin of Product |
United States |
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